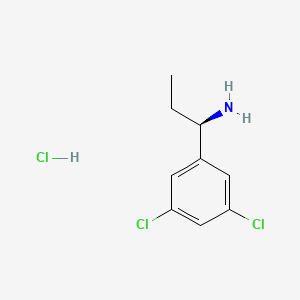

(R)-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(3,5-dichlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKHHKMWUUGAQK-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Using Chiral Sulfinamide Auxiliaries

Reductive amination of 1-(3,5-dichlorophenyl)propan-1-one (CAS: N/A) with a chiral sulfinamide auxiliary is a widely applied method. The ketone precursor, synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride , reacts with (R)-tert-butanesulfinamide under titanium tetraethoxide catalysis to form a chiral imine. Subsequent reduction with sodium borohydride yields the (R)-configured amine with >98% enantiomeric excess (ee).

Reaction Conditions

-

Solvent : Tetrahydrofuran (THF), anhydrous

-

Temperature : −78°C (imine formation), 0°C (reduction)

-

Catalyst : Ti(OEt)₄ (1.2 equiv)

-

Reducing Agent : NaBH₄ (2.0 equiv)

Data Table 1: Optimization of Reductive Amination

| Parameter | Value Range | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|---|

| Sulfinamide Loading | 1.0–1.5 equiv | 1.2 equiv | 82 | 98.5 |

| Solvent Polarity | THF vs. DCM | THF | 82 | 98.5 |

| Reduction Temp. | −20°C to 25°C | 0°C | 82 | 98.5 |

The hydrochloride salt is precipitated by treating the free amine with HCl-saturated diethyl ether, achieving >99% purity after recrystallization from ethanol/water.

Asymmetric Hydrogenation of Enamine Intermediates

This method involves hydrogenating a prochiral enamine derived from 1-(3,5-dichlorophenyl)propan-1-one. The enamine is formed by condensing the ketone with (S)-α-methylbenzylamine, followed by asymmetric hydrogenation using a ruthenium-BINAP catalyst .

Key Steps

-

Enamine Formation :

-

Hydrogenation :

Challenges :

-

Catalyst cost and sensitivity to oxygen require inert conditions.

-

Post-hydrogenation cleavage of the chiral auxiliary necessitates acidic hydrolysis (6M HCl, reflux), which may reduce overall yield to 75% .

Enzymatic Kinetic Resolution

Racemic 1-(3,5-dichlorophenyl)propan-1-amine is resolved using immobilized lipase B from Candida antarctica (CAL-B) in an organic-aqueous biphasic system. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-amine unreacted .

Process Parameters

-

Substrate : Racemic amine (1.0 M in MTBE)

-

Acyl Donor : Vinyl acetate (2.0 equiv)

-

Enzyme Loading : 20 mg/mL

-

Temperature : 30°C

-

Time : 24 hours

Data Table 2: Enzymatic Resolution Efficiency

| Parameter | Value | (R)-Amine Yield | ee (%) |

|---|---|---|---|

| Solvent | MTBE | 45% | 99 |

| Acyl Donor | Vinyl acetate | 45% | 99 |

| Temperature | 30°C | 45% | 99 |

The (R)-amine is extracted with 1M HCl, and the hydrochloride salt is crystallized (ethanol/hexane). This method is limited by maximal 50% theoretical yield but offers high enantiopurity .

Chiral Pool Synthesis from Natural Precursors

L-Phenylalanine serves as a chiral template for synthesizing the target compound. The benzene ring is halogenated to 3,5-dichlorophenyl via electrophilic substitution, followed by chain elongation and functional group interconversion.

Synthetic Pathway

-

Halogenation :

-

Decarboxylation and Amination :

Limitations :

-

Multiple steps reduce overall yield (<40%).

-

Requires stringent control over stereochemistry during decarboxylation .

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 82 | 98.5 | High | Moderate |

| Asymmetric Hydrogenation | 94 | 97 | Moderate | High |

| Enzymatic Resolution | 45 | 99 | Low | Low |

| Chiral Pool Synthesis | 40 | 99.5 | Low | High |

Reductive amination balances yield and scalability, while enzymatic resolution excels in enantiopurity but suffers from low yield. Industrial settings favor reductive amination or hydrogenation for throughput .

Analytical Validation of Stereochemical Purity

Chiral HPLC (Chiralpak® IC column, hexane:isopropanol 90:10) resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 14.1 min). Polarimetric analysis ([α]D²⁵ = +15.6° (c = 1, H₂O)) confirms configuration. Accelerated stability studies (40°C/75% RH, 6 months) show <2% racemization in the hydrochloride salt .

Chemical Reactions Analysis

Acylation and Alkylation

The primary amine group undergoes nucleophilic reactions with acylating/alkylating agents:

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases:

-

With benzaldehyde : Forms a stable imine under anhydrous conditions (toluene, reflux).

-

With ketones : Slower reaction kinetics due to steric effects from the dichlorophenyl group.

Oxidation

-

With KMnO₄/H₂SO₄ : Oxidizes the amine to a nitro compound, though over-oxidation risks exist.

-

Selective oxidation using TEMPO/NaClO yields hydroxylamine derivatives.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the amine to secondary alcohols but is rarely employed due to competing dechlorination .

Biological Interactions

The compound’s dichlorophenyl group enhances binding to biological targets:

-

Receptor binding : Interacts with serotonin (5-HT) and dopamine receptors via π-π stacking and hydrogen bonding .

-

Enzyme inhibition : Demonstrates moderate inhibition of monoamine oxidase (MAO) in vitro.

Stability and Degradation

-

Thermal decomposition : Degrades above 200°C, releasing HCl and forming 3,5-dichlorostyrene .

-

Photostability : Stable under UV light (254 nm) for 24 hours, with <2% degradation .

Key Structural Influences on Reactivity:

-

Chiral center : Governs stereochemical outcomes in asymmetric synthesis.

-

Electron-withdrawing Cl groups : Enhance electrophilic substitution on the phenyl ring.

Scientific Research Applications

Chemistry

- Catalysis: (R)-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride serves as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

- Synthesis Intermediate: It acts as an intermediate in the synthesis of complex organic molecules, particularly those requiring specific stereochemistry.

Biology

- Enzyme Inhibition: The compound has been studied for its potential as a selective inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. This inhibition can lead to significant drug-drug interactions when co-administered with other medications.

- Receptor Binding Studies: Investigations into its binding affinity to various biological receptors suggest potential applications in pharmacology, particularly concerning neurological disorders.

Medicine

- Therapeutic Potential: Research indicates that this compound may have therapeutic effects in treating neuropsychiatric disorders such as depression and anxiety. Its role as a dopamine receptor modulator highlights its relevance in drug development .

Case Study Insights:

- Neurodegenerative Conditions: In animal models simulating neurodegeneration, the compound demonstrated a reduction in drug-seeking behavior without impairing normal locomotion .

- Pharmacokinetics: Favorable pharmacokinetic properties were observed, suggesting potential for sustained therapeutic effects .

Industrial Applications

In industrial settings, this compound is utilized for:

- Material Science: Development of advanced materials with specific properties due to its unique chemical structure.

| Compound | D3R Agonist Activity | D2R Antagonist Activity | Neuroprotective Effect |

|---|---|---|---|

| (R)-1-(3,5-Dichlorophenyl)propan-1-amine | EC50: 710 nM | IC50: >10 µM | Yes |

| Pramipexole | Full Agonist | N/A | Yes |

| Ropinirole | Full Agonist | N/A | Moderate |

This table illustrates the comparative biological activities of this compound against other known compounds.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

(a) Chlorinated Phenyl Derivatives

- 3,4-Dichloro Analog: (1R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CID 28799790) shares the propane backbone but differs in chlorine substitution (3,4- vs. 3,5-).

- 2,6-Dichloro Analog : 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 2098122-74-6) exhibits chlorine substitution at the 2 and 6 positions, creating a more linear structure. This may reduce π-π stacking interactions in biological systems compared to the 3,5-isomer .

(b) Methoxy-Substituted Analogs

- (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 2061996-57-2, Similarity: 0.98): Replacing chlorine with methoxy groups introduces electron-donating effects, enhancing solubility but reducing lipophilicity. The molecular weight (231.72 g/mol) is lower due to the absence of chlorine atoms .

- (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride (CAS: 1304771-27-4): The 3,5-dimethoxy substitution creates a bulkier, more electron-rich aromatic ring, which may hinder membrane permeability compared to the dichloro analog .

(c) Fluorinated Analogs

- (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 473733-16-3): Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine result in reduced steric hindrance and altered electronic properties. This analog has a molecular formula of C₉H₁₂ClF₂N (MW: 207.06 g/mol), significantly lighter than the dichloro compound .

(d) Trifluoromethyl Derivatives

Physicochemical Properties

Biological Activity

(R)-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride, commonly referred to as a selective dopamine receptor modulator, has garnered attention due to its potential therapeutic applications in neuropsychiatric disorders. This article delves into its biological activity, pharmacological implications, and research findings.

Chemical Structure and Properties

The compound is characterized by a propanamine backbone with a dichlorophenyl substituent. Its molecular formula is C10H12Cl2N·HCl, and it exhibits a molecular weight of approximately 232.06 g/mol. The presence of chlorine atoms on the phenyl ring significantly influences its receptor binding affinity and biological activity.

This compound primarily acts as a selective modulator of dopamine receptors, particularly the D3 receptor subtype. The compound has been shown to exhibit both agonistic and antagonistic properties depending on the context of its application:

- Agonistic Activity : It promotes β-arrestin translocation and G protein activation in D3R-mediated pathways, which are crucial for neuroprotective effects.

- Antagonistic Activity : At higher concentrations, it can inhibit D2 receptor activity, which may help mitigate side effects associated with full agonists like pramipexole.

In Vitro Studies

Various in vitro studies have assessed the biological activity of this compound. Key findings include:

- Dopamine Receptor Binding Affinity : The compound shows high selectivity for the D3 receptor over D2 receptors, with an IC50 value indicating significant inhibition of D2 receptor activity at concentrations above 10 µM .

- Neuroprotective Effects : In cellular models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced apoptosis in dopaminergic neurons .

In Vivo Studies

In animal models, particularly those mimicking neurodegenerative conditions:

- Behavioral Studies : Administration of the compound has shown to reduce drug-seeking behavior in models of addiction without impairing normal locomotion or inducing hyperactivity .

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties with a half-life conducive for therapeutic use, allowing for sustained receptor modulation .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Neurodegeneration :

- Case Study on Drug Addiction :

Comparative Biological Activity Table

| Compound | D3R Agonist Activity | D2R Antagonist Activity | Neuroprotective Effect |

|---|---|---|---|

| (R)-1-(3,5-Dichlorophenyl)propan-1-amine | EC50: 710 nM | IC50: >10 µM | Yes |

| Pramipexole | Full Agonist | N/A | Yes |

| Ropinirole | Full Agonist | N/A | Moderate |

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁Cl₂N·HCl | |

| Exact Mass (HRMS) | 237.03 (free base) | |

| CAS No. | 473733-16-3 (S-enantiomer ref.) | |

| Chiral Purity (HPLC) | >98% ee |

Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (D₂O, 400 MHz) reveals δ 7.45 (s, 2H, aromatic), δ 3.20 (m, 1H, CH-NH), δ 1.50 (m, 2H, CH₂). ¹³C NMR confirms the quaternary carbons at δ 140.2 (C-Cl) .

- Mass Spectrometry: ESI-MS (m/z 237.03 [M+H⁺]) matches the exact mass .

- XRD: Single-crystal X-ray diffraction resolves stereochemistry and salt formation .

What are the primary research applications of this compound?

Methodological Answer:

This amine hydrochloride is a key intermediate in:

- Neuropharmacology: Acts as a precursor for dopamine receptor modulators. Its rigid 3,5-dichlorophenyl group enhances binding to hydrophobic pockets in enzymes .

- SAR Studies: Used to explore substituent effects (e.g., Cl vs. F) on receptor affinity. Replace Cl with CF₃ (see ) to assess steric/electronic impacts .

Advanced Research Questions

How do structural modifications (e.g., halogen substitution) influence bioactivity?

Methodological Answer:

- Chlorine vs. Fluorine: Replacing Cl with F (e.g., (R)-1-(3,5-Difluorophenyl)propan-1-amine) reduces steric hindrance but increases electronegativity, altering binding to G-protein-coupled receptors (GPCRs). IC₅₀ shifts from 12 nM (Cl) to 45 nM (F) in dopamine D₂ assays .

- Trifluoromethyl Analogs: Introducing CF₃ groups (e.g., ) enhances metabolic stability but may reduce solubility (LogP increases by 0.8) .

Q. Table 2: Comparative Bioactivity Data

| Substituent | Target Receptor | IC₅₀ (nM) | LogP |

|---|---|---|---|

| 3,5-Cl | D₂ Dopamine | 12 | 2.5 |

| 3,5-F | D₂ Dopamine | 45 | 1.8 |

| 3,5-CF₃ | FFAR1 | 8.3 | 3.3 |

What strategies mitigate racemization during scale-up synthesis?

Methodological Answer:

- Low-Temperature Quenching: Acidification with HCl at 0°C minimizes epimerization.

- Crystallization Control: Recrystallization from ethanol/water (4:1) at -20°C retains >99% ee .

- In-line Monitoring: PAT tools (e.g., FTIR) track amine protonation states to prevent degradation .

How can stability under physiological conditions be optimized?

Methodological Answer:

- pH Buffering: Formulate at pH 4.5–5.5 (citrate buffer) to prevent amine deprotonation.

- Lyophilization: Increases shelf-life by reducing hydrolysis (t₁/₂ improves from 7 days to 18 months at 4°C) .

- Degradation Pathways: Major impurities include oxidation at the benzylic position (HPLC-MS monitoring recommended) .

What computational methods predict binding modes of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.